N-cyclohexyl-4-propoxybenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Stopped-Flow Assay

Procure N-cyclohexyl-4-propoxybenzenesulfonamide as a structurally distinct, moderate-affinity hCA II inhibitor (Ki=215 nM). Its hydrophobic cyclohexyl and propoxy substituents confer a cLogP of ~3.5, enabling passive membrane permeability critical for intact-cell assays—unlike polar controls (e.g., acetazolamide). Essential for calibrating stopped-flow CO₂ hydration assays, mapping hydrophobic cleft interactions via co-crystallization (cf. PDB 4RUY), and benchmarking isoform selectivity in SAR campaigns. Interchanging with other benzenesulfonamides is scientifically invalid; order the exact derivative to ensure reproducible target engagement and data integrity.

Molecular Formula C15H23NO3S
Molecular Weight 297.4 g/mol
Cat. No. B5031798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-propoxybenzenesulfonamide
Molecular FormulaC15H23NO3S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
InChIInChI=1S/C15H23NO3S/c1-2-12-19-14-8-10-15(11-9-14)20(17,18)16-13-6-4-3-5-7-13/h8-11,13,16H,2-7,12H2,1H3
InChIKeyWTXBIQZXIZYVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-4-propoxybenzenesulfonamide Procurement: Sulfonamide Scaffold Overview for Selective hCA II Inhibition Research


N-Cyclohexyl-4-propoxybenzenesulfonamide is a small-molecule sulfonamide derivative (C15H23NO3S, molecular weight 297.41 g/mol) characterized by a para-propoxy-substituted benzenesulfonamide core conjugated to an N-cyclohexyl group [1]. This compound functions as an inhibitor of human carbonic anhydrase II (hCA II), exhibiting a binding affinity of Ki = 215 nM in stopped-flow CO2 hydration assays, a value that positions it as a moderately potent and structurally distinct tool for probing the active site of this metalloenzyme [2]. Unlike many sulfonamide inhibitors which often incorporate hydrophilic substituents, the combination of a hydrophobic cyclohexyl moiety and a propoxy chain confers enhanced lipophilicity (cLogP ~3.5), potentially influencing membrane permeability and isoform selectivity profiles [3]. As a research chemical, it is primarily utilized in academic and pharmaceutical settings for enzyme inhibition studies, structure-activity relationship (SAR) investigations, and as a reference compound for the development of next-generation carbonic anhydrase modulators [4].

Why In-Class Benzenesulfonamides Cannot Substitute for N-Cyclohexyl-4-propoxybenzenesulfonamide in Carbonic Anhydrase Studies


While the benzenesulfonamide scaffold is ubiquitous in carbonic anhydrase inhibition, generic substitution among derivatives in this class is scientifically invalid due to extreme sensitivity of isoform selectivity and potency to peripheral substituents. The primary sulfonamide group (-SO2NH2) coordinates the catalytic zinc ion, but the adjacent hydrophobic/hydrophilic pockets dictate binding kinetics and off-target profiles [1]. For instance, the N-cyclohexyl substituent in this compound occupies a hydrophobic cleft in the hCA II active site, a region inaccessible to simpler analogs like 4-propoxybenzenesulfonamide, resulting in altered residence times and selectivity against off-target isoforms like hCA I or hCA IX [2]. Swapping this compound for a different benzenesulfonamide—such as a para-halogenated derivative or an N-alkyl variant—will yield unpredictable shifts in Ki values across the 15 human CA isoforms, potentially invalidating cellular pH modulation data or in vivo pain model outcomes. Therefore, procurement of the exact N-cyclohexyl-4-propoxy derivative is essential for reproducibility in mechanistic enzymology and for benchmarking novel inhibitors within this specific chemical space [3].

Quantitative Differentiation Evidence: N-Cyclohexyl-4-propoxybenzenesulfonamide vs. Closest Analogs in hCA II Inhibition


Binding Affinity Comparison: hCA II Inhibitory Potency of N-Cyclohexyl-4-propoxybenzenesulfonamide vs. Parent 4-Propoxybenzenesulfonamide

N-Cyclohexyl-4-propoxybenzenesulfonamide inhibits human carbonic anhydrase II (hCA II) with a Ki of 215 nM as determined by stopped-flow CO2 hydration assays [1]. The parent compound, 4-propoxybenzenesulfonamide, lacks the N-cyclohexyl moiety and exhibits a significantly different inhibitory profile, with literature reporting IC50 values in the low micromolar range for hCA II . The addition of the N-cyclohexyl group in the target compound results in an approximate 5- to 10-fold enhancement in binding affinity relative to the unsubstituted sulfonamide, attributed to favorable hydrophobic interactions with residues Leu198 and Pro202 in the hCA II active site [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Stopped-Flow Assay

Lipophilicity-Driven Differentiation: cLogP of N-Cyclohexyl-4-propoxybenzenesulfonamide vs. Acetazolamide

N-Cyclohexyl-4-propoxybenzenesulfonamide has a calculated partition coefficient (cLogP) of approximately 3.5, indicative of moderate to high lipophilicity [1]. In stark contrast, the clinically used carbonic anhydrase inhibitor Acetazolamide has a cLogP of -0.26, reflecting its high aqueous solubility and poor passive membrane permeability [2]. The >3.7 log unit difference between the two compounds translates to an approximately 5,000-fold higher theoretical lipid bilayer partition coefficient for N-cyclohexyl-4-propoxybenzenesulfonamide. This physicochemical distinction is critical for intracellular target engagement and blood-brain barrier penetration studies [3].

ADME Properties Lipophilicity Membrane Permeability

Structural and Selectivity Inference: N-Cyclohexyl Modification vs. N-Methyl Analog in Isoform Binding Profiles

Structural analysis of the hCA II active site reveals that the N-cyclohexyl substituent occupies a hydrophobic pocket defined by residues Leu198, Pro202, and Leu204, a region that is sterically constrained in the tumor-associated isoform hCA IX [1]. This occupancy profile differs fundamentally from that of N-methyl analogs (e.g., N-cyclohexyl-N-methyl-4-propoxybenzenesulfonamide), where the additional methyl group induces steric clashes that can reduce hCA II affinity while potentially increasing selectivity for hCA IX or XII [2]. While direct isoform selectivity data for N-cyclohexyl-4-propoxybenzenesulfonamide is limited, the class-level SAR indicates that the secondary sulfonamide (-SO2NH-) is a critical determinant of hCA II preference over membrane-bound isoforms, a feature lost in tertiary sulfonamide derivatives [3].

Isoform Selectivity Structure-Activity Relationship hCA IX/XII

Optimized Application Scenarios for N-Cyclohexyl-4-propoxybenzenesulfonamide in Carbonic Anhydrase Research and Drug Discovery


Enzymology: Benchmarking hCA II Inhibition in Stopped-Flow Kinetic Assays

Utilize N-cyclohexyl-4-propoxybenzenesulfonamide as a moderate-affinity control (Ki = 215 nM) to calibrate stopped-flow CO2 hydration assays when validating novel hCA II inhibitors. Its well-defined inhibition constant provides a reproducible reference point for inter-laboratory comparisons and for assessing assay variability relative to high-potency controls like acetazolamide (Ki ~ 12 nM) or ethoxzolamide (Ki ~ 0.5 nM) [1].

Medicinal Chemistry: Lipophilic Probe for Intracellular CA Isoform Target Engagement

Deploy this compound in cell-based assays where membrane permeability is required. Its cLogP of ~3.5 enables passive diffusion across lipid bilayers, making it suitable for studying cytosolic hCA II activity in intact cells—a setting where polar inhibitors like acetazolamide (cLogP = -0.26) fail to achieve adequate intracellular concentrations [2]. This application is particularly relevant for validating target engagement in neurological or ophthalmic disease models where intracellular pH regulation is implicated [3].

Structural Biology: Co-Crystallization Reference for Hydrophobic Pocket Mapping

Given the availability of high-resolution crystal structures for the parent 4-propoxybenzenesulfonamide bound to hCA II (PDB: 4RUY, resolution 1.14 Å), N-cyclohexyl-4-propoxybenzenesulfonamide serves as an ideal co-crystallization ligand for mapping the extended hydrophobic cleft adjacent to the zinc-binding site [4]. The cyclohexyl moiety provides additional electron density for precise modeling of ligand-induced conformational changes in residues Leu198 and Pro202, facilitating structure-based design of isoform-selective inhibitors [5].

SAR Studies: Differentiating Secondary vs. Tertiary Sulfonamide Pharmacophores

Employ this compound in parallel SAR campaigns alongside its N-methyl analog (N-cyclohexyl-N-methyl-4-propoxybenzenesulfonamide) to quantify the impact of sulfonamide nitrogen substitution on hCA II vs. hCA IX/XII selectivity. The secondary sulfonamide moiety (-SO2NH-) in the target compound is a key determinant of hCA II preference, and head-to-head inhibition profiling against tertiary sulfonamide derivatives provides critical data for optimizing isoform selectivity in therapeutic development programs [6].

Quote Request

Request a Quote for N-cyclohexyl-4-propoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.